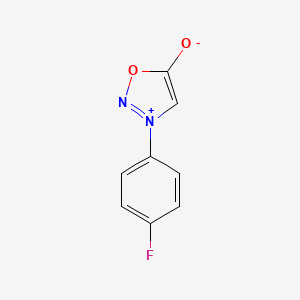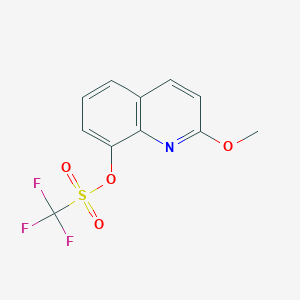
N-(2-(Aminomethyl)pyridin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(Aminomethyl)pyridin-4-yl)acetamide is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an aminomethyl group at the second position and an acetylamino group at the fourth position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Aminomethyl)pyridin-4-yl)acetamide typically involves the introduction of the aminomethyl and acetylamino groups onto the pyridine ring. One common method is the reaction of 2-chloromethyl-4-acetylaminopyridine with ammonia or an amine under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-70°C to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts such as palladium or nickel can enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(Aminomethyl)pyridin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetylamino group to an amine group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 2-(Aminomethyl)-4-aminopyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2-(Aminomethyl)pyridin-4-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-(Aminomethyl)pyridin-4-yl)acetamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the acetylamino group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminopyridine: Lacks the acetylamino group, making it less versatile in certain reactions.
4-Acetylaminopyridine: Lacks the aminomethyl group, limiting its ability to form certain derivatives.
2-(Aminomethyl)pyridine: Lacks the acetylamino group, affecting its reactivity and applications.
Uniqueness
N-(2-(Aminomethyl)pyridin-4-yl)acetamide is unique due to the presence of both the aminomethyl and acetylamino groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C8H11N3O |
|---|---|
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
N-[2-(aminomethyl)pyridin-4-yl]acetamide |
InChI |
InChI=1S/C8H11N3O/c1-6(12)11-7-2-3-10-8(4-7)5-9/h2-4H,5,9H2,1H3,(H,10,11,12) |
InChI-Schlüssel |
PHMNYIZTGWGJSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=NC=C1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


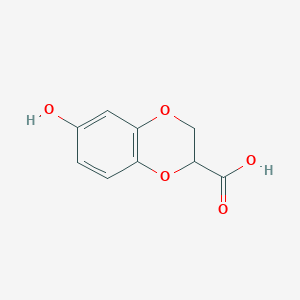

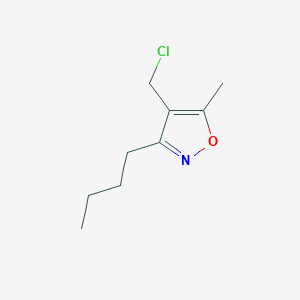
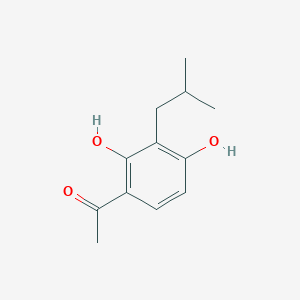
![3',4'-Dimethyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B8360445.png)
![3-[(6-chloropyridin-3-yl)methyl]-1-methylpyrrolidin-2-one](/img/structure/B8360448.png)
![8-(3-Fluoropropyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B8360466.png)


